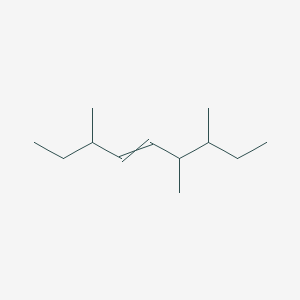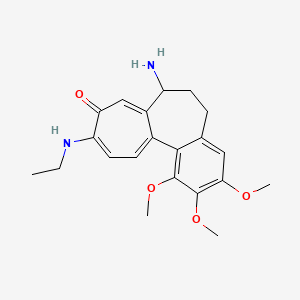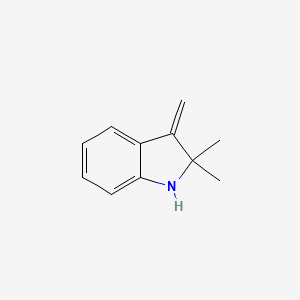![molecular formula C14H13N3O3S B14484533 4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide CAS No. 64257-55-2](/img/structure/B14484533.png)
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with a cyano group, a hydroxyphenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation: Aniline is then sulfonated using sulfuric acid to introduce the sulfonamide group.
Formation of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Hydroxyphenyl Group Addition: The hydroxyphenyl group is added via a Friedel-Crafts acylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, replacing the sulfonamide with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar enzyme inhibition properties.
4-Aminobenzenesulfonamide: Another sulfonamide with comparable biological activities.
4-{[Cyano(4-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide: A structural isomer with different substitution patterns.
Uniqueness
4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the cyano and hydroxyphenyl groups provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
64257-55-2 |
|---|---|
Formule moléculaire |
C14H13N3O3S |
Poids moléculaire |
303.34 g/mol |
Nom IUPAC |
4-[[cyano-(3-hydroxyphenyl)methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O3S/c15-9-14(10-2-1-3-12(18)8-10)17-11-4-6-13(7-5-11)21(16,19)20/h1-8,14,17-18H,(H2,16,19,20) |
Clé InChI |
MLRYSYYEYIBJJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(C#N)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


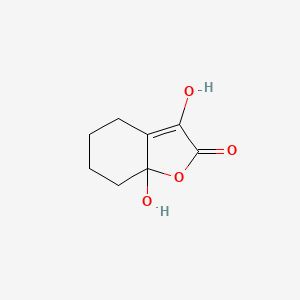
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
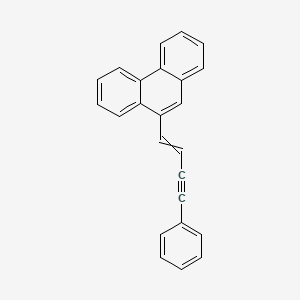
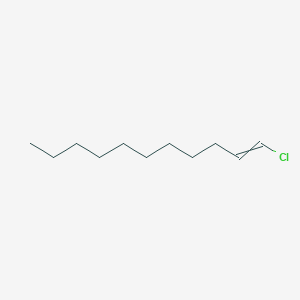
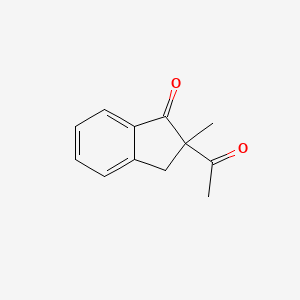
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
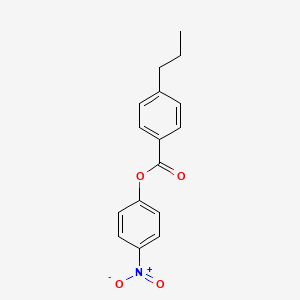

![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
